Boiling Point Comparison: Perfluoro-2,3-dimethylbutane vs. C6F14 Isomers
Perfluoro-2,3-dimethylbutane exhibits a boiling point of 57-59 °C . This is higher than the linear isomer perfluoro-n-hexane (56 °C) and comparable to perfluoro-2-methylpentane (58 °C), but notably lower than the highly branched perfluoro-2,2-dimethylbutane (63.98 °C) [1][2]. This specific boiling point is a key differentiator for solvent selection in temperature-sensitive processes.
| Evidence Dimension | Normal Boiling Point |
|---|---|
| Target Compound Data | 57-59 °C |
| Comparator Or Baseline | Perfluoro-n-hexane: 56 °C; Perfluoro-2-methylpentane: 58 °C; Perfluoro-2,2-dimethylbutane: 63.98 °C |
| Quantified Difference | Target compound is +1 to +3 °C above perfluoro-n-hexane and -4.98 to -6.98 °C below perfluoro-2,2-dimethylbutane. |
| Conditions | Atmospheric pressure (760 mmHg) |
Why This Matters
The specific boiling point impacts solvent removal, reflux conditions, and overall thermal management in synthetic and industrial processes.
- [1] Wikipedia contributors. (2006, June 29). Perfluorohexane. In Wikipedia, The Free Encyclopedia. Retrieved from https://en.wikipedia.org/wiki/Perfluorohexane View Source
- [2] Chemsrc. (2016). 1,1,1,2,2,4,4,4-octafluoro-3,3-bis(trifluoromethyl)butane (CAS 112156-74-8). Retrieved from https://m.chemsrc.com/baike/776442.html View Source
